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molecular formula C10H11BrN2O2S B8277211 5-bromo-1-(propan-2-ylsulfonyl)-1H-indazole

5-bromo-1-(propan-2-ylsulfonyl)-1H-indazole

Cat. No. B8277211
M. Wt: 303.18 g/mol
InChI Key: HWADMFDFURJZNP-UHFFFAOYSA-N
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Patent
US09133157B2

Procedure details

To a solution of 5-bromo-1H-indazole (2 g, 10.2 mmol) in THF (100 mL) was added sodium hydride (0.61 g, 15.2 mmol) at 0° C. for 1 hour. Dimethylsulfamoyl chloride was then added dropwise, and then the reaction mixture was allowed to reach room temperature overnight. The reaction mixture was then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (100 mL), and the mixture was diluted with ethyl acetate (250 mL). The layers were separated, and the aqueous layer was extracted twice with ethyl acetate (2×250 mL). The organic layers were combined, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude concentrate was purified on silica gel eluting with hexanes and ethyl acetate to afford the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[H-].[Na+].CN(C)[S:15](Cl)(=[O:17])=[O:16].[CH2:20]1[CH2:24]OC[CH2:21]1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([S:15]([CH:20]([CH3:24])[CH3:21])(=[O:17])=[O:16])[N:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Quantity
0.61 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (100 mL)
ADDITION
Type
ADDITION
Details
the mixture was diluted with ethyl acetate (250 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with ethyl acetate (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The crude concentrate
CUSTOM
Type
CUSTOM
Details
was purified on silica gel eluting with hexanes and ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2C=NN(C2=CC1)S(=O)(=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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